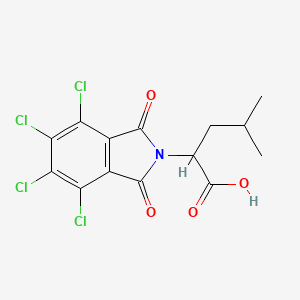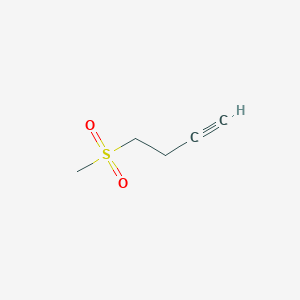
2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride, also known as DNPSF, is a chemical compound that has a wide range of applications in scientific research. It is a sulfonate ester that is commonly used as a reagent for the labeling and detection of proteins and peptides. DNPSF is a highly reactive compound that can selectively modify the amino groups of lysine residues in proteins, making it a valuable tool for studying protein structure and function.
作用機序
2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride reacts with the amino groups of lysine residues in proteins to form a stable sulfonamide linkage. This modification can alter the structure and function of the protein, allowing researchers to study the effects of specific modifications on protein activity.
Biochemical and Physiological Effects:
2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride can have various biochemical and physiological effects on proteins. It can alter the structure and function of proteins, affecting their activity, stability, and interactions with other proteins. 2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride can also be used to study enzyme kinetics, as it can selectively modify the active site of enzymes.
実験室実験の利点と制限
One of the main advantages of using 2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride in lab experiments is its high reactivity and selectivity. It can selectively modify the amino groups of lysine residues in proteins, allowing researchers to study specific modifications and their effects on protein structure and function. However, one limitation of using 2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride is its potential toxicity and reactivity with other biomolecules. Careful handling and experimental design are necessary to ensure accurate and safe results.
将来の方向性
There are many potential future directions for the use of 2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride in scientific research. One area of interest is the development of new labeling and detection methods using 2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride. Researchers are also exploring the use of 2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride for the modification of other amino acids in proteins, such as arginine and cysteine. Additionally, 2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride may have applications in the development of new drugs and therapies, as it can selectively modify specific amino acid residues in proteins involved in disease pathways. Overall, 2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride is a valuable tool for studying protein structure and function, and its potential applications in scientific research are vast.
合成法
2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride can be synthesized through a two-step process. The first step involves the reaction of 3,5-dimethyl-4-nitropyrazole with ethyl chloroformate to produce 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl chloroformate. The second step involves the reaction of this intermediate with sodium sulfite to produce 2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride.
科学的研究の応用
2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride has a wide range of applications in scientific research. It is commonly used as a reagent for the labeling and detection of proteins and peptides. 2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride can selectively modify the amino groups of lysine residues in proteins, making it a valuable tool for studying protein structure and function. It can also be used to study protein-protein interactions and enzyme kinetics.
特性
IUPAC Name |
2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10FN3O4S/c1-5-7(11(12)13)6(2)10(9-5)3-4-16(8,14)15/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSXTRLSENNMRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCS(=O)(=O)F)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanesulfonyl fluoride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile](/img/structure/B2648025.png)
![2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propan-2-ylacetamide](/img/structure/B2648026.png)
![3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2648027.png)
![2,6-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2648028.png)

![4-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide](/img/structure/B2648030.png)


![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2648035.png)



![N-[[4-(2,5-dimethoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2648045.png)